2-Cyclohexyldecahydronaphthalene
Description
Properties
Molecular Formula |
C16H28 |
|---|---|
Molecular Weight |
220.39 g/mol |
IUPAC Name |
2-cyclohexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C16H28/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h13-16H,1-12H2 |
InChI Key |
RARGZVQPBDQEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC3CCCCC3C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
2-Cyclohexyldecahydronaphthalene (C₂₂H₄₀)
- Substituent : Cyclohexyl group (saturated six-membered ring).
- Key feature : High steric hindrance and rigidity due to three fused/adjacent cyclohexane systems .
2-(1-Cyclohexenyl)naphthalene (C₁₆H₁₆, CAS 54607-03-3)
- Core structure : Aromatic naphthalene (two fused benzene rings).
- Substituent : Cyclohexenyl group (unsaturated six-membered ring with one double bond).
- Key feature : Conjugation between the aromatic naphthalene core and the cyclohexenyl substituent, enabling π-electron delocalization and higher reactivity .
Decahydronaphthalene (Decalin, C₁₀H₁₈)
- Key feature : Common solvent in industrial applications due to low polarity and thermal stability.
Physicochemical Properties
Notes:
- The higher molar mass and steric bulk of 2-cyclohexyldecahydronaphthalene contribute to elevated boiling points compared to simpler analogs like decalin.
- The unsaturated cyclohexenyl group in 2-(1-cyclohexenyl)naphthalene facilitates electrophilic addition reactions, unlike its saturated counterpart .
Stability and Reactivity
- 2-Cyclohexyldecahydronaphthalene : Exceptional thermal and oxidative stability due to the absence of π-bonds. Resists degradation under high temperatures, making it ideal for high-performance lubricants .
- 2-(1-Cyclohexenyl)naphthalene : Susceptible to ring-opening reactions and oxidation at the cyclohexenyl double bond. Used in Diels-Alder reactions or as a precursor to functionalized aromatics .
- Decalin : Stable under standard conditions but less inert than its cyclohexyl-substituted derivative due to smaller molecular size.
Q & A
Q. What are the challenges in ensuring statistical power and precision in dose-response studies of 2-Cyclohexyldecahydronaphthalene?
- Answer :
- Sample size : Use power analysis to determine minimum group sizes (e.g., α=0.05, β=0.20).
- Dose spacing : Optimize dose ranges to capture sublinear and supralinear response zones.
- Precision thresholds : Flag studies with "very severe imprecision" (e.g., confidence intervals spanning orders of magnitude) for exclusion or qualitative synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
